molecular formula C₂₄H₃₀NNaO₄S B1158738 Abiraterone Sulfate Sodium Salt

Abiraterone Sulfate Sodium Salt

Cat. No.: B1158738
M. Wt: 451.55
Attention: For research use only. Not for human or veterinary use.
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Description

Abiraterone Sulfate Sodium Salt (CAS: 1993430-25-3) is a major inactive metabolite of abiraterone acetate, a steroidal inhibitor of CYP17A1 used to treat metastatic castration-resistant prostate cancer (mCRPC) . Upon oral administration, abiraterone acetate is hydrolyzed to abiraterone, which undergoes further hepatic metabolism. Approximately 43% of circulating metabolites include abiraterone sulfate and abiraterone N-oxide sulfate, both of which are pharmacologically inactive . The sulfate sodium salt form is critical in pharmacokinetic studies and quality control during drug manufacturing .

Properties

Molecular Formula

C₂₄H₃₀NNaO₄S

Molecular Weight

451.55

Synonyms

(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol Sulfate Sodium; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Abiraterone Sulfate Sodium Salt and its analogs differ in functional groups and stereochemistry, impacting solubility and bioavailability. Key structural comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Modifications
This compound C₂₄H₃₀NNaO₄S 451.55 Sulfate ester at C3 position; sodium salt
Abiraterone N-Oxide Sulfate Sodium Salt C₂₄H₃₀NO₅S·Na 444.57 Pyridine N-oxide + sulfate ester
Δ(4)-Abiraterone (D4A) C₂₄H₂₉NO 347.49 3β-hydroxysteroid dehydrogenase-mediated Δ(4) double bond
Abiraterone Acetate C₂₆H₃₃NO₂ 391.55 Acetyl ester at C3 position

Sources:

  • Abiraterone N-Oxide Sulfate Sodium Salt (CAS: 1993430-24-2) features oxidation at the pyridine ring’s nitrogen atom, altering polarity and metabolic stability compared to the parent sulfate salt .
  • D4A , an active metabolite, lacks sulfate conjugation, enabling direct inhibition of androgen receptor signaling and steroidogenic enzymes .

Pharmacological Activity

  • This compound : Inactive due to sulfate conjugation, which prevents binding to CYP17A1 and androgen receptors .
  • D4A : Exhibits 2–5× greater potency than abiraterone in inhibiting CYP17A1 and blocking androgen receptor signaling .
  • Abiraterone Acetate : Prodrug form; requires hydrolysis to abiraterone for activity. Shows 230 nM IC₅₀ against progesterone receptors, compared to 400 nM for abiraterone sulfate .

Metabolic Pathways

  • Abiraterone Acetate → Abiraterone : Hydrolysis via esterases .
  • Abiraterone → Sulfate/N-Oxide Metabolites : Conjugation via SULT2A1 (sulfation) and CYP3A4 (N-oxidation) .
  • D4A Formation : Mediated by 3β-hydroxysteroid dehydrogenase (3βHSD), bypassing inactivation pathways .

Pharmacokinetic Profiles

  • This compound : Accounts for ~43% of circulating metabolites in humans. High fecal excretion (88% of dose) due to low solubility .
  • Abiraterone N-Oxide Sulfate Sodium Salt : Comparable exposure to abiraterone sulfate in monkeys but lower in rats (20% of human exposure) .
  • D4A: Not quantified in standard pharmacokinetic assays due to low abundance but significant potency .

Analytical and Regulatory Utility

  • This compound : Used as a reference standard in HPLC/LC-MS for pharmacokinetic studies and impurity profiling .
  • N-Oxide Sulfate Sodium Salt : Critical for method validation in ANDA submissions and quality control .
  • Deuterated Forms (e.g., D4) : Employed in stable isotope dilution assays for precise quantification .

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